

# Comparative Efficacy of MTHFR Inhibitors: A Guide for Researchers

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## Compound of Interest

Compound Name: AB131

Cat. No.: B371754

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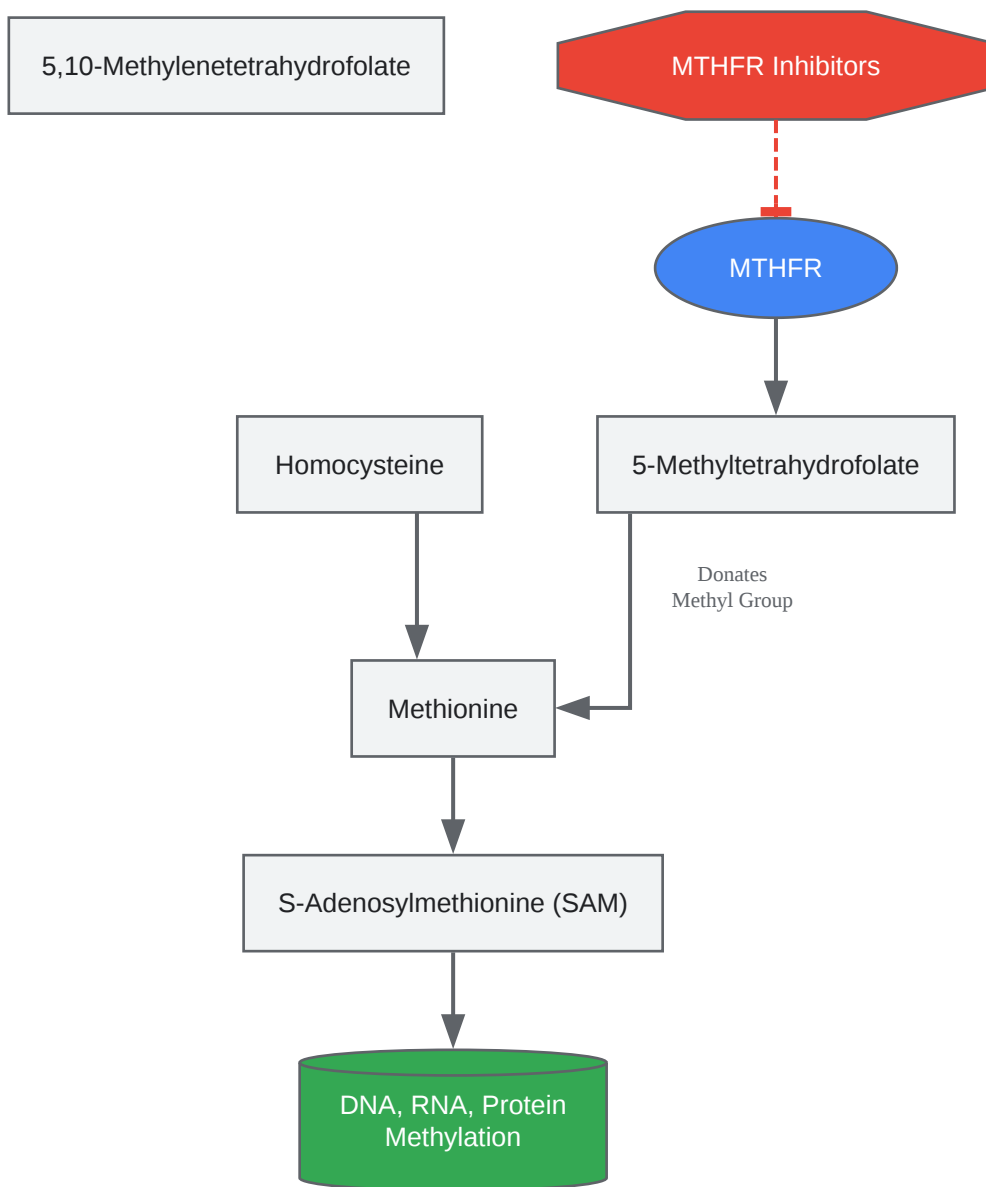
## Introduction

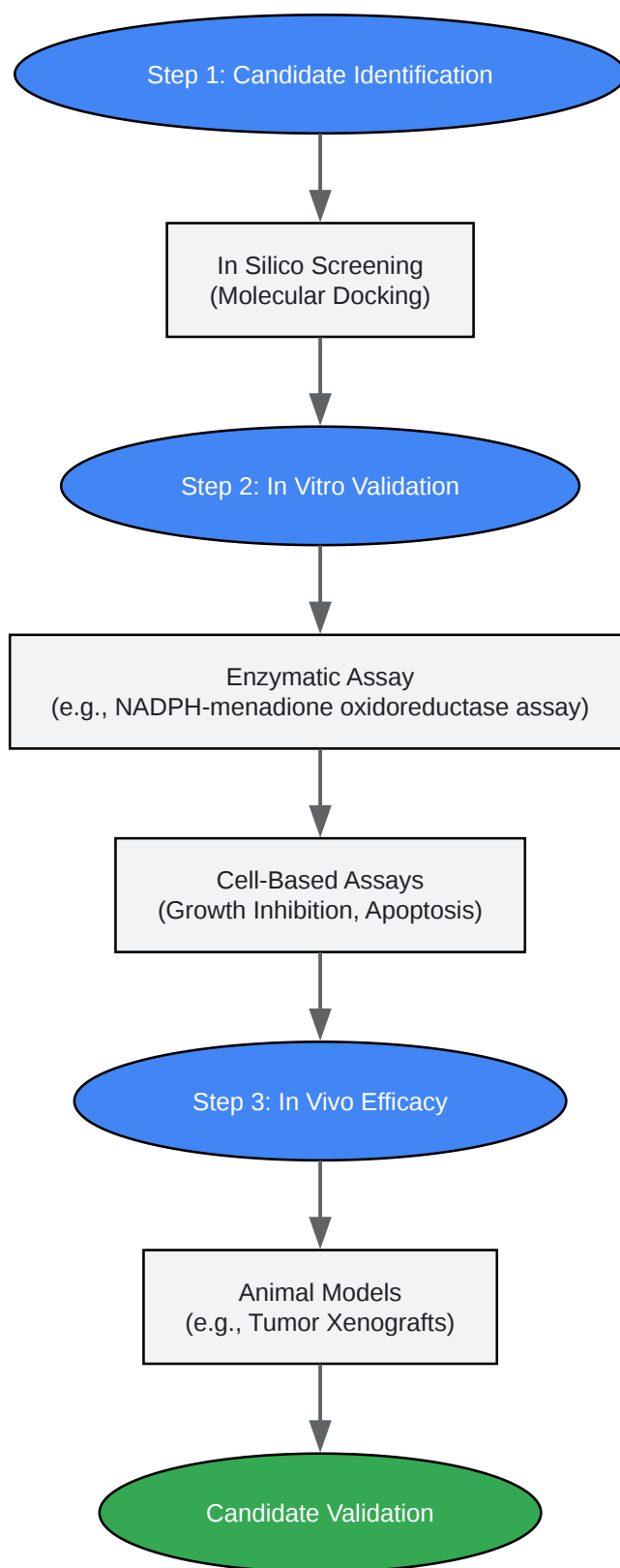
Methylenetetrahydrofolate reductase (MTHFR) is a critical enzyme in the folate and methionine metabolic pathways, playing an essential role in DNA synthesis, repair, and methylation. Its importance in cellular proliferation has made it a significant target in drug development, particularly in oncology. This guide provides a comparative analysis of various strategies for MTHFR inhibition.

It is important to note that a search of publicly available scientific literature and databases did not yield any information on a compound designated "**AB131**". Therefore, this guide will focus on a comparison of other known MTHFR-targeting agents and methodologies, providing a framework for evaluating novel inhibitors.

## MTHFR Signaling Pathway

The MTHFR enzyme catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.[1] This latter molecule, the primary circulatory form of folate, donates its methyl group for the remethylation of homocysteine to methionine.[2] Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions crucial for cellular function.[3][4] Inhibition of MTHFR disrupts this entire cascade, impacting nucleotide synthesis and cellular methylation.





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## References

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